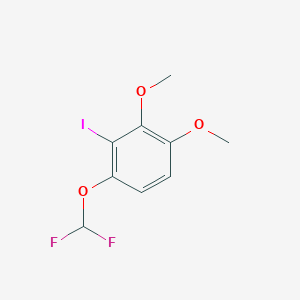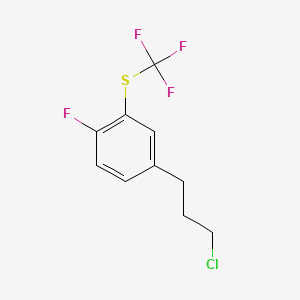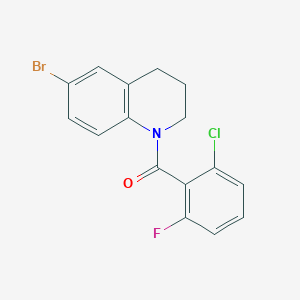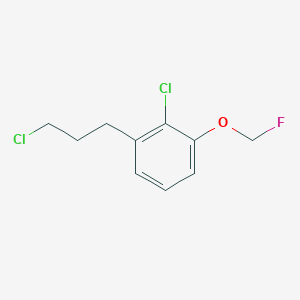
1-Chloro-2-(3-chloropropyl)-6-(fluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-(3-chloropropyl)-6-(fluoromethoxy)benzene is an organic compound with the molecular formula C10H11Cl2FO It is a derivative of benzene, featuring chloro, chloropropyl, and fluoromethoxy substituents
Méthodes De Préparation
The synthesis of 1-Chloro-2-(3-chloropropyl)-6-(fluoromethoxy)benzene typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step introduces the propyl group to the benzene ring. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3).
Clemmensen Reduction: This step reduces the acyl group to an alkane, completing the propyl group addition.
Halogenation: Chlorine is introduced to the benzene ring through a halogenation reaction.
Methoxylation: The fluoromethoxy group is added via a nucleophilic substitution reaction.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1-Chloro-2-(3-chloropropyl)-6-(fluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoromethoxy groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogens, nucleophiles, and reducing agents. Major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-Chloro-2-(3-chloropropyl)-6-(fluoromethoxy)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Chloro-2-(3-chloropropyl)-6-(fluoromethoxy)benzene involves its interaction with specific molecular targets. The chloro and fluoromethoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and conditions .
Comparaison Avec Des Composés Similaires
1-Chloro-2-(3-chloropropyl)-6-(fluoromethoxy)benzene can be compared with similar compounds such as:
- 1-Chloro-2-(3-chloropropyl)-3-(fluoromethoxy)benzene
- 1-Chloro-2-(3-chloropropyl)-5-(fluoromethoxy)benzene
- 3-Chloro-2-hydroxypropyl methacrylate
These compounds share similar structural features but differ in the position of substituents, which can significantly influence their chemical properties and applications .
Propriétés
Formule moléculaire |
C10H11Cl2FO |
|---|---|
Poids moléculaire |
237.09 g/mol |
Nom IUPAC |
2-chloro-1-(3-chloropropyl)-3-(fluoromethoxy)benzene |
InChI |
InChI=1S/C10H11Cl2FO/c11-6-2-4-8-3-1-5-9(10(8)12)14-7-13/h1,3,5H,2,4,6-7H2 |
Clé InChI |
LULJWFQHCXIANN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)OCF)Cl)CCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


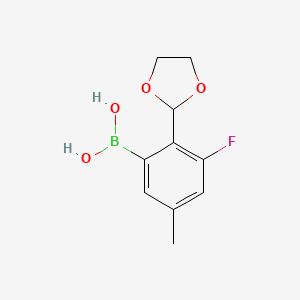
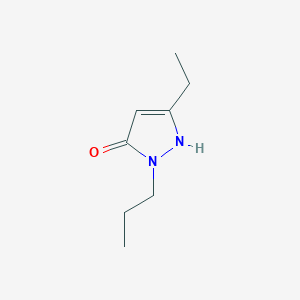
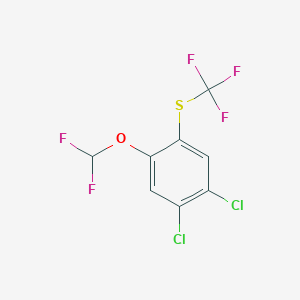
![1-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-YL)ethan-1-one](/img/structure/B14035671.png)
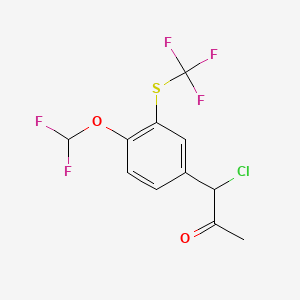


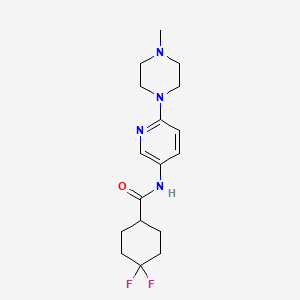
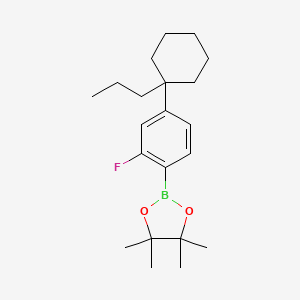
![5-Bromopyrazolo[1,5-a]pyridin-3-amine](/img/structure/B14035690.png)
